![molecular formula C7H6BrNO2S B1445449 5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide CAS No. 1352152-68-1](/img/structure/B1445449.png)

5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

Overview

Description

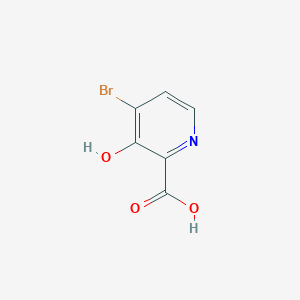

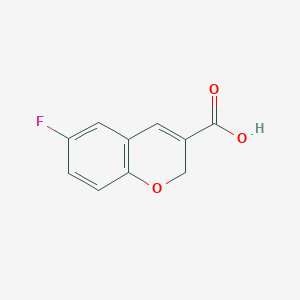

5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is a chemical compound with the molecular formula C7H6BrNO2S . It has a molecular weight of 248.090 .

Synthesis Analysis

The synthesis of this compound involves multiple steps . One method involves the use of 2,2’-azobis (isobutyronitrile) and N-Bromosuccinimide in toluene at 90 °C for 2 hours, followed by the addition of potassium carbonate in N,N-dimethyl-formamide at 20 °C .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with an isothiazole ring, which contains a sulfur and nitrogen atom . The isothiazole ring is brominated and contains two oxygen atoms, forming a dioxide group .Physical And Chemical Properties Analysis

This compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes . Its Log Po/w values, which indicate its lipophilicity, range from 1.0 to 1.79 . Its water solubility ranges from 0.0777 mg/ml to 3.2 mg/ml .Scientific Research Applications

Asymmetric Synthesis

This compound serves as an important intermediate in the asymmetric synthesis of chiral molecules. The presence of the sulfur dioxide group allows for selective reactions that can lead to high enantioselectivity in the final product. This is particularly useful in the pharmaceutical industry where the chirality of a drug can significantly affect its efficacy and safety .

Biological Activity

Derivatives of 5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide have been explored for their biological activities. They are found in inhibitors of tumor necrosis factor-alpha converting enzyme (TACE), which is a therapeutic target in inflammatory diseases and cancer .

Antidiabetic Agents

Some derivatives are investigated for their potential as antidiabetic agents. The structural motif of benzo[d]isothiazole dioxides has shown promise in the modulation of biological pathways related to diabetes .

Hypoxia-Inducible Factor (HIF) Inhibitors

The compound’s framework is utilized in the development of HIF-2α inhibitors. These inhibitors can play a role in the treatment of diseases like anemia and certain cancers by regulating the body’s response to low oxygen levels .

Estrogen Receptor Modulators

The benzo[d]isothiazole scaffold is structurally similar to raloxifene, a selective estrogen receptor modulator. This similarity suggests potential applications in the treatment of conditions like osteoporosis and breast cancer .

HIV-1 Reverse Transcriptase Inhibition

Research has indicated that certain benzo[d]isothiazole derivatives could act as inhibitors of HIV-1 reverse transcriptase, which is a key enzyme in the replication of HIV. This opens up possibilities for new treatments for HIV/AIDS .

Organic Synthesis

As a versatile synthetic intermediate, 5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is used in various organic synthesis reactions. Its reactivity can be finely tuned, making it a valuable tool for constructing complex organic molecules .

Chiroptical Property Analysis

The compound’s derivatives can exhibit unique chiroptical properties, which are essential for the analysis of molecular chirality. This has significant implications in the field of stereochemistry and the development of new chiral materials .

Safety and Hazards

Mechanism of Action

Pharmacokinetics

The pharmacokinetic properties of 5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide include high gastrointestinal absorption and permeability across the blood-brain barrier . These properties suggest that the compound may have good bioavailability .

Action Environment

The action of 5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is influenced by environmental factors such as temperature and moisture . The compound is stable to air and moisture across a broad range of temperatures , which suggests that it may retain its efficacy and stability under various environmental conditions .

properties

IUPAC Name |

5-bromo-2,3-dihydro-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c8-6-1-2-7-5(3-6)4-9-12(7,10)11/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTPDJJQGWIEFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B1445368.png)

![4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine](/img/structure/B1445370.png)

![7-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1445375.png)

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B1445382.png)

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1445386.png)